5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one 5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Brand Name: Vulcanchem
CAS No.: 1105216-94-1
VCID: VC4170090
InChI: InChI=1S/C26H27N5O3S/c1-18(2)30-16-21(24-22(17-30)26(34)31(27-24)19-7-4-3-5-8-19)25(33)29-12-10-28(11-13-29)23(32)15-20-9-6-14-35-20/h3-9,14,16-18H,10-13,15H2,1-2H3
SMILES: CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5
Molecular Formula: C26H27N5O3S
Molecular Weight: 489.59

5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

CAS No.: 1105216-94-1

Cat. No.: VC4170090

Molecular Formula: C26H27N5O3S

Molecular Weight: 489.59

* For research use only. Not for human or veterinary use.

5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one - 1105216-94-1

Specification

CAS No. 1105216-94-1
Molecular Formula C26H27N5O3S
Molecular Weight 489.59
IUPAC Name 2-phenyl-5-propan-2-yl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C26H27N5O3S/c1-18(2)30-16-21(24-22(17-30)26(34)31(27-24)19-7-4-3-5-8-19)25(33)29-12-10-28(11-13-29)23(32)15-20-9-6-14-35-20/h3-9,14,16-18H,10-13,15H2,1-2H3
Standard InChI Key XGYVREGJGMJCQU-UHFFFAOYSA-N
SMILES CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound has the molecular formula C₂₆H₂₇N₅O₃S and a molecular weight of 489.59 g/mol . Key identifiers include:

PropertyValue
IUPAC Name2-Phenyl-5-propan-2-yl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
SMILESCC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5
InChIKeyXGYVREGJGMJCQU-UHFFFAOYSA-N
PubChem CID44054960

Structural Components

  • Pyrazolo[4,3-c]pyridine core: A bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to π-π stacking and hydrogen-bonding interactions .

  • Isopropyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • Piperazine-thiophene-acetyl side chain: The piperazine ring offers conformational flexibility, while the thiophene moiety introduces electron-rich aromaticity for target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous pyrazolo-pyridine derivatives :

  • Core formation: Condensation of 3-oxo-3-phenylpropanoate with 4-phenyl-1H-pyrazol-5-amine to yield the pyrazolo[4,3-c]pyridine scaffold.

  • Piperazine introduction: Amidation of the pyrazolo-pyridine carboxylic acid intermediate with a pre-synthesized piperazine-thiophene-acetyl amine.

  • Functionalization: Suzuki coupling or nucleophilic substitution to install the isopropyl and phenyl groups.

Biological Data and Hypothetical Targets

In Vitro Activity (Projected)

AssayResult (Hypothetical)
M. tuberculosis MIC0.05–0.2 μg/mL
Cancer cell IC₅₀10–50 nM (HCT116, MCF7)
hERG inhibitionIC₅₀ > 10 μM (Low risk)

Pharmacokinetic Properties

ParameterValue (Estimated)
LogP3.2 (Moderate lipophilicity)
Solubility15 μM in PBS (pH 7.4)
Plasma protein binding92%

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